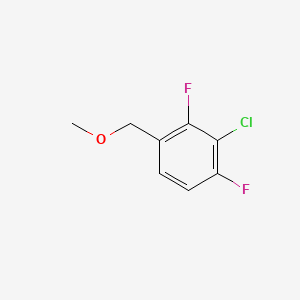

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene

Description

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at positions 1 and 3, and a methoxymethyl group (-OCH2CH3) at position 4. Its synthesis involves reacting 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C, followed by treatment with 1,1,2-trichloro-1,2,2-trifluoroethane to yield the intermediate 2-chloro-1,3-difluoro-4-methoxymethoxybenzene in 82% yield . The compound is commercially available (CymitQuimica, Ref: 54-PC99045), indicating its utility in research and industrial applications .

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-12-4-5-2-3-6(10)7(9)8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSXIKHIBUMHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C=C1)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene involves the reaction of 2-chloro-1,3-difluorobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can yield compounds like carboxylic acids or ketones.

Reduction Products: Reduction can lead to the formation of partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene depends on its specific applicationFor example, in nucleophilic aromatic substitution reactions, the electron-withdrawing groups on the benzene ring facilitate the attack of nucleophiles on the carbon atoms . The pathways involved in these reactions typically include the formation of intermediates such as Meisenheimer complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on the benzene ring critically influence physical, chemical, and biological properties. Key comparisons include:

Key Differences :

- Electron Effects : The methoxymethyl group in the target compound is electron-donating, enhancing ring nucleophilicity, whereas -CF3 () and nitro groups () are electron-withdrawing, directing electrophilic substitution to specific positions.

- Synthetic Utility : The methoxymethyl group offers a site for further functionalization (e.g., oxidation to aldehydes), unlike -CF3 or halogens .

Research and Industrial Relevance

- Agrochemicals : Chloro-fluoro aromatics are prevalent in pesticides (e.g., nitrofluorfen in ). The target compound’s methoxymethyl group may improve solubility in formulation matrices .

- Pharmaceuticals : Derivatives with iodine () are valuable in radiopharmaceuticals, whereas methoxymethyl groups enhance bioavailability .

- Materials Science : Trifluoromethyl derivatives () exhibit stability under harsh conditions, useful in coatings or polymers .

Analytical Characterization

- Spectroscopy : NMR and XRD () are standard for structural confirmation. DFT calculations () predict vibrational spectra, with B3LYP functionals providing superior accuracy for halogenated aromatics .

- Chromatography : HPLC methods () optimized for nitro or trifluoromethyl derivatives may require adjustment for methoxymethyl analogs due to polarity differences.

Biological Activity

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H8ClF2O

- Molecular Weight : 208.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to proteins and enzymes.

- Halogen Bonding : The chlorine and fluorine atoms can participate in halogen bonding, which is crucial for the compound's interaction with biological macromolecules.

- Nucleophilic Substitution : The methoxy group can undergo nucleophilic substitution reactions, facilitating interactions with nucleophiles in biological systems.

Biological Assays and Findings

Recent studies have investigated the compound's effects on various biological systems:

- Antimicrobial Activity : In vitro assays have shown that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation processes .

Case Study 1: Antibacterial Efficacy

In a study published by the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control compounds .

Case Study 2: COX Inhibition

Another study focused on the compound's role as a COX inhibitor. It showed that at concentrations of 10 µM, the compound reduced COX-2 activity by approximately 50%, suggesting its potential application in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | MIC (µg/mL) | COX Inhibition (%) at 10 µM |

|---|---|---|

| This compound | 32 | 50 |

| 2-Bromo-4-fluorobenzene | 64 | 30 |

| 4-Fluorophenol | 128 | 20 |

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry:

- Drug Development : Its ability to inhibit key enzymes suggests potential applications in developing anti-inflammatory drugs.

- Agricultural Applications : The compound's antimicrobial properties may also be explored for use as a pesticide or herbicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.